molecular formula C6H4BClN2O2S B2517205 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid CAS No. 2377608-11-0

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid

Cat. No. B2517205
M. Wt: 214.43
InChI Key: LJLBJJXFTWQPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a chemical compound that is part of the thienopyrimidine family. This family of compounds is known for its diverse range of biological activities, which makes them of interest in pharmaceutical research and development. The specific compound of interest, 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid, is not directly described in the provided papers, but its related derivatives have been synthesized and studied for their potential applications, particularly in the field of antimicrobial activity.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been addressed in the provided papers. An efficient method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been developed, which involves a palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired products in 63–71% yields, which is a significant outcome for the field of combinatorial chemistry and drug discovery . Additionally, the synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been improved to be practical, robust, and scalable, starting from inexpensive bulk chemicals and achieving an overall yield of 49% . These methods are crucial for the development of various derivatives, including the boronic acid variant.

Molecular Structure Analysis

While the molecular structure of 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid is not explicitly analyzed in the provided papers, the structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing both sulfur and nitrogen atoms. The presence of substituents like chloro and bromo groups, as well as the potential boronic acid functionality, would influence the electronic properties and reactivity of the molecule. These structural features are important for the compound's interaction with biological targets and its overall pharmacological profile.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid. However, the synthesis of related compounds involves reactions such as carbonylation and halogenation . These reactions are fundamental in the modification of the thieno[2,3-d]pyrimidine scaffold, allowing for the introduction of various functional groups that can enhance the compound's biological activity or alter its physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid are not directly reported in the provided papers. However, the properties of thieno[2,3-d]pyrimidine derivatives generally include moderate to good yields, stability under standard laboratory conditions, and the ability to undergo further chemical transformations. The antimicrobial activity of some derivatives has been compared to streptomycin, indicating that these compounds have significant biological relevance . The bromination and chlorination steps in the synthesis suggest that the compounds are reactive towards electrophilic substitution, which is a common characteristic of aromatic systems with electron-withdrawing groups.

Scientific Research Applications

Antifungal Applications

4-Chlorothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities. Notably, these compounds have shown effectiveness against Piricularia oryzae and presented preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew, as determined by pot tests. This highlights the potential utility of these compounds in agricultural settings to protect crops against fungal diseases (Konno et al., 1989).

Synthesis and Scalability

The compound's synthesis process has been optimized for practicality and scalability, starting from affordable bulk chemicals. This development is significant as it provides a robust and scalable method to synthesize 6-bromo-4-chlorothieno[2,3-d]pyrimidine, facilitating its use in various research and industrial applications (Bugge et al., 2014).

Potential Antifolate Properties

Novel compounds have been synthesized, aiming to develop potential lipophilic antifolates. This research opens up possibilities for these compounds in therapeutic applications, especially in the treatment of diseases where antifolate properties are beneficial (Dailide & Tumkevičius, 2022).

Antimicrobial Applications

Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and shown promising antimicrobial activity. Notably, some synthesized amides exhibited activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid can be found online . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBJJXFTWQPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)N=CN=C2Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Chlorothieno[2,3-d]pyrimidin-6-yl}boronic acid

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